5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(PHENYLMETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(PHENYLMETHYL)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures. The unique arrangement of atoms in this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(PHENYLMETHYL)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the heterocyclic ring through cyclization of precursor molecules.
Substitution Reactions: Introduction of functional groups such as the phenylmethyl group.
Oxidation and Reduction: Adjusting the oxidation state of sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules.
Medicine
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which “5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(PHENYLMETHYL)-” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the heterocyclic ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a sulfur atom in a five-membered ring.
Pyrrole Derivatives: Compounds with a nitrogen atom in a five-membered ring.
Dithiins: Compounds with two sulfur atoms in a six-membered ring.
Uniqueness
The unique combination of sulfur, nitrogen, and phenylmethyl groups in “5H-1,4-DITHIINO(2,3-c)PYRROLE-5,7(6H)-DIONE, 2,3-DIHYDRO-6-(PHENYLMETHYL)-” distinguishes it from other similar compounds, potentially offering unique reactivity and applications.
Properties
CAS No. |
35809-78-0 |
---|---|
Molecular Formula |
C13H11NO2S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
6-benzyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C13H11NO2S2/c15-12-10-11(18-7-6-17-10)13(16)14(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
CQEQDQJCWAFZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(S1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.